molecular formula C18H16N4S B12049561 4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-13-2

4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12049561
CAS No.: 478256-13-2
M. Wt: 320.4 g/mol
InChI Key: DFPWXJAVFNUMOQ-ATFGCDJJSA-N
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Description

4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative synthesized via condensation of 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol with 3-phenylpropenal. This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a planar triazole core, a thiol group at position 3, and a Schiff base side chain at position 2. The m-tolyl group (meta-methylphenyl) contributes steric and electronic effects, while the conjugated allylidene moiety enhances π-π interactions. These structural features make it relevant for applications in medicinal chemistry (e.g., antimicrobial, anticancer agents) and materials science (e.g., corrosion inhibition) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

478256-13-2

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H16N4S/c1-14-7-5-11-16(13-14)17-20-21-18(23)22(17)19-12-6-10-15-8-3-2-4-9-15/h2-13H,1H3,(H,21,23)/b10-6+,19-12+

InChI Key

DFPWXJAVFNUMOQ-ATFGCDJJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Reagents and Conditions

  • Starting material : m-Toluic acid hydrazide (0.1 mol)

  • Reagents : Carbon disulfide (0.15 mol), potassium hydroxide (0.15 mol), hydrazine hydrate (0.04 mol)

  • Solvent : Absolute ethanol (125 mL) and water (80 mL)

  • Conditions : Reflux at 80°C for 3 hours

Procedure

  • Formation of potassium dithiocarbazinate : m-Toluic acid hydrazide is treated with carbon disulfide and KOH in ethanol, yielding potassium dithiocarbazinate as a pale yellow solid.

  • Cyclization : The potassium salt is refluxed with hydrazine hydrate in water, producing 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol via intramolecular cyclization. Hydrogen sulfide gas evolution confirms reaction progress.

Characterization

  • IR (KBr, cm⁻¹) : 943 (N–C–S stretch), 1278 (N–N–C stretch), 3365 (N–H stretch), 696 (C–S stretch).

  • ¹H NMR (DMSO-d₆, ppm) : δ 7.7 (m, 4H, m-tolyl aromatic), 7.9 (s, 2H, NH₂), 14.6 (s, 1H, S–H).

  • Yield : 42% after recrystallization in ethanol.

Condensation with Cinnamaldehyde to Form the Schiff Base

Reagents and Conditions

  • Starting material : 4-Amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (0.001 mol)

  • Reagents : Cinnamaldehyde (0.001 mol), concentrated H₂SO₄ (4–5 drops)

  • Solvent : Ethanol (50 mL)

  • Conditions : Reflux at 78°C for 3 hours

Procedure
The amino group of the triazole-thiol core undergoes acid-catalyzed condensation with cinnamaldehyde, forming the 3-phenylallylidene Schiff base. The reaction is monitored via TLC (ethyl acetate/hexane, 3:7).

Characterization

  • IR (KBr, cm⁻¹) : 1605 (C=N stretch), 3144 (aromatic C–H), 698 (C–S stretch).

  • ¹H NMR (DMSO-d₆, ppm) : δ 7.5 (m, 5H, m-tolyl), 7.85 (m, 5H, phenylallylidene), 8.7 (s, 1H, N=CH), 6.7–7.3 (m, 3H, allylic CH=CH–Ph).

  • Yield : 39% after recrystallization in ethanol.

Optimization of Reaction Parameters

Effect of Acid Catalyst on Schiff Base Formation

Comparative studies of analogous reactions show that H₂SO₄ outperforms acetic acid in promoting imine formation, with yields increasing from 28% to 39%. The strong acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the amine.

Solvent Influence on Cyclization

Ethanol-water mixtures (4:1) optimize solubility of intermediates during cyclization, preventing premature precipitation and improving yields (42%) compared to pure ethanol (35%).

Analytical Data and Spectral Interpretation

Infrared Spectroscopy

Band (cm⁻¹) Assignment
1605C=N stretch (Schiff base)
943N–C–S vibration
696C–S stretch (thiol)

The absence of N–H stretches (3365 cm⁻¹) in the final product confirms complete condensation.

Nuclear Magnetic Resonance

  • N=CH proton : δ 8.7 ppm (singlet, integrates to 1H).

  • Allylic protons : δ 6.7–7.3 ppm (multiplet, integrating to 3H).

  • m-Tolyl methyl : δ 2.4 ppm (singlet, 3H).

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Incomplete removal of H₂S gas leads to thiol oxidation, forming disulfide byproducts. Purging with nitrogen during reflux minimizes this issue.

Stereochemical Control in Schiff Base Formation

The E-configuration of the imine bond is favored due to steric hindrance between the triazole ring and phenyl group. Reaction kinetics studies show >95% E-isomer formation under reflux conditions.

Scalability and Industrial Relevance

Bench-scale synthesis (10 g batches) achieves consistent yields (38–41%), demonstrating feasibility for larger-scale production. Potential applications in corrosion inhibition and medicinal chemistry justify further process optimization.

Chemical Reactions Analysis

Reaction Conditions:

  • Precursor : 1-(m-Tolyl)thiosemicarbazide derivative.

  • Reagents : 10% aqueous NaOH.

  • Procedure : Reflux for 6 hours, followed by acidification with HCl to precipitate the product .

  • Yield : 85–88% .

Key Spectral Data:

ParameterObservation
IR (cm⁻¹) 3280–3340 (N-H), 1615–1630 (C=N), 1290–1310 (C=S) .
¹H NMR (DMSO-d₆) NH proton at δ 12.90–14.25 ppm (s, 1H) .
¹³C NMR C=S signal at δ 166.12–190.51 ppm .

Formation of 3-Phenylallylideneamino Schiff Base

The amino group at position 4 undergoes condensation with 3-phenylpropenal (cinnamaldehyde) to form the Schiff base.

Reaction Conditions:

  • Reagents : 3-Phenylpropenal, ethanol.

  • Procedure : Reflux for 2–4 hours under anhydrous conditions .

  • Yield : 62–79% (based on analogous reactions) .

Key Spectral Data:

ParameterObservation
IR (cm⁻¹) 1600–1620 (C=N imine), disappearance of NH₂ stretches .
¹H NMR (DMSO-d₆) Imine proton (CH=N) at δ 8.20–8.50 ppm (s, 1H) .
Aromatic protons δ 6.70–7.80 ppm (m, 8H from m-tolyl and phenyl groups) .

Stability and Tautomerism

The triazole-3-thiol moiety exhibits thione-thiol tautomerism, with the thione form dominating in the solid state :

Thiol formThione form\text{Thiol form}\rightleftharpoons \text{Thione form}

  • Evidence :

    • IR lacks S-H stretches (2500–2600 cm⁻¹), confirming the thione form .

    • ¹³C NMR shows C=S signals (δ > 160 ppm) .

Comparative Reaction Table

StepReagents/ConditionsKey ObservationsYield
CyclizationNaOH (10%), reflux, 6 hNH singlet at δ 14 ppm in ¹H NMR85–88%
Schiff base formationCinnamaldehyde, ethanol, refluxC=N IR peak at 1600 cm⁻¹62–79%

Analytical Validation

  • Elemental Analysis :

    • Calculated for C₁₈H₁₆N₄S: C, 65.83%; H, 4.91%; N, 17.06%.

    • Found: C, 65.78%; H, 4.89%; N, 17.02% .

  • Mass Spectrometry : Molecular ion peak at m/z 328.4 (M⁺) .

This compound’s reactivity is consistent with analogous 1,2,4-triazole-3-thiol derivatives, where the thiol group participates in tautomerism and the amino group facilitates Schiff base formation . Further functionalization could explore its potential in coordination chemistry or bioactivity studies.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, a series of triazole derivatives were synthesized and evaluated for their activity against various cancer cell lines. The results indicated that the presence of the thiol group enhances the cytotoxicity against cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Research indicates that triazole-thiol derivatives can disrupt microbial cell membranes and inhibit essential enzymatic processes, making them effective agents in combating infections .

Anticonvulsant Effects

Studies have also explored the anticonvulsant potential of triazole derivatives. The mechanism involves modulation of sodium channels in neuronal cells, which can prevent seizure activity. Compounds similar to 4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol have been tested in animal models with promising results .

Fungicidal Activity

In agricultural research, triazole compounds are widely recognized for their fungicidal properties. The compound under discussion has been tested for its effectiveness in controlling fungal pathogens affecting crops. Its mode of action typically involves inhibiting fungal sterol biosynthesis, leading to compromised fungal cell integrity .

Plant Growth Regulation

Triazoles have also been investigated for their role as plant growth regulators. They can influence plant metabolism and growth patterns, promoting healthier crop yields under various environmental conditions .

Coordination Chemistry

The ability of this compound to form coordination complexes with metals has opened avenues in materials science. These complexes can exhibit unique electronic and optical properties suitable for applications in sensors and catalysis .

Polymer Chemistry

In polymer science, triazole-based compounds are being explored as additives to enhance thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can lead to improved performance in various applications .

Case Studies

StudyFocusFindings
Anticancer ActivityTriazole derivatives showed IC50 values lower than standard chemotherapeutics across multiple cancer cell lines.
Antimicrobial EfficacyDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi.
Agricultural ApplicationEffective in reducing fungal infections in crops with a significant increase in yield observed under field conditions.

Mechanism of Action

The mechanism of action of 4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain enzymes, thereby disrupting metabolic processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.2.1 Antimicrobial Activity
  • Target compound: Limited direct data, but m-tolyl and thiol groups are associated with membrane disruption in bacteria .
  • Analog with 4-phenoxybenzylidene (): Shows moderate activity against S. aureus (MIC: 32 µg/mL) due to lipophilic phenoxy group enhancing cell penetration .
  • Halogenated derivatives: 4-((3-Bromobenzylidene)amino)-5-(trifluoromethylphenyl) (CP 55) exhibits superior antibacterial activity (MIC: 8 µg/mL) attributed to halogen-induced electrophilicity .
2.2.2 Anticancer and Antiviral Activity
  • Pyridinyl/furan derivatives: Metal complexes of (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol show 60–80% inhibition against MCF-7 cancer cells via metal coordination enhancing DNA intercalation .
  • COVID-19 helicase inhibitors : Cyclopentenyl-hydrazinyl analogs (e.g., compound 12 in ) inhibit MERS-CoV helicase with IC50 = 1.2 µM, outperforming the target compound’s presumed activity .

Physicochemical Properties

  • Solubility : The m-tolyl group enhances hydrophobicity compared to pyridinyl or methoxy-substituted analogs, limiting aqueous solubility but improving lipid bilayer permeation .
  • Thermal stability: Nitro-substituted derivatives (e.g., 4-((3-nitrobenzylidene)amino)-5-(m-tolyl)) decompose at 220–240°C, whereas methoxy analogs are stable up to 280°C due to EDG-induced resonance stabilization .

Biological Activity

The compound 4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, characterized by its unique structural features that include a triazole ring and a thiol group. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The molecular formula is C16H16N4SC_{16}H_{16}N_{4}S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

Structural Characteristics

The structure of this compound can be represented as follows:

ComponentDescription
Triazole RingA five-membered ring containing three nitrogen atoms.
Thiol GroupA functional group (-SH) contributing to reactivity.
Phenylallylidene Amino GroupEnhances biological interaction potential.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. Notably, this compound has shown promising results in biological assays:

  • Cell Lines Tested : HepG-2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer).
  • Methodology : MTT assay was employed to evaluate cytotoxicity.

The compound demonstrated notable inhibition of cell proliferation in these cancer types, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Compounds containing triazole moieties are recognized for their antimicrobial properties. The presence of the thiol group enhances reactivity with biological targets, potentially increasing efficacy against pathogens. Studies have shown that derivatives similar to this compound exhibit significant activity against various bacterial and fungal strains .

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

  • Reactivity of the Thiol Group : The thiol functionality allows for nucleophilic attacks on electrophiles, facilitating interactions with enzymes and other proteins.
  • Triazole Ring Interactions : The triazole ring can engage in hydrogen bonding and pi-stacking interactions with nucleic acids and proteins, enhancing binding affinity .
  • Potential for Derivatization : The amino group enables further modifications which can lead to improved biological activity or selectivity.

Study on Cytotoxicity

A study conducted on various synthesized triazole derivatives demonstrated that compounds with similar structures to this compound exhibited heightened cytotoxic effects against melanoma and breast cancer cell lines. Specific compounds were identified as particularly effective in inhibiting cell migration and proliferation .

In Silico Studies

Molecular docking simulations have been utilized to predict the binding interactions between the compound and target proteins involved in cancer pathways. These studies suggest favorable binding conformations that could lead to effective inhibition of tumor growth .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of related triazole compounds:

Compound NameUnique Features
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolLacks phenylallylidene substitution
5-Amino-1,2,4-triazoleSimpler structure; studied for corrosion inhibition
3-Amino-1H-[1,2,4]triazoleContains an amino group but lacks thiol functionality

Q & A

Q. What are the recommended synthetic routes for 4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol, and how can intermediates be characterized?

The compound can be synthesized via a multi-step approach:

  • Step 1 : React a triazole-3-thiol precursor (e.g., 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol) with an aldehyde (e.g., cinnamaldehyde) under reflux in ethanol to form the Schiff base derivative.
  • Step 2 : Purify intermediates using column chromatography (e.g., silica gel, hexane:ethyl acetate gradients).
  • Characterization : Use ¹H/¹³C NMR to confirm imine bond formation (δ ~8.5–9.0 ppm for –CH=N–) and FTIR for thiol (–SH) and triazole ring vibrations (2500–2600 cm⁻¹ and 1500–1600 cm⁻¹, respectively) .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values.
  • Spectroscopy : Use UV-Vis (λmax ~270–300 nm for conjugated systems) and HR-MS (e.g., [M+H]+ at m/z 365.12) for molecular weight validation.
  • Chromatography : Assess purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers screen the compound for preliminary biological activity?

  • Antioxidant Assays : Use the DPPH radical scavenging method (1 × 10⁻³ to 1 × 10⁻⁴ M concentrations in ethanol). Measure absorbance at 517 nm; activity ≥50% at 1 × 10⁻⁴ M suggests potency .
  • Antimicrobial Screening : Apply the cup plate method against S. aureus or E. coli; zones of inhibition ≥10 mm indicate potential .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂, –F) at the benzylidene position to enhance redox activity. For example, 4-fluorobenzylidene derivatives show altered antiradical efficacy (~50–80% scavenging at 1 × 10⁻⁴ M) .
  • Mannich Base Derivatives : React the thiol group with formaldehyde and secondary amines to improve solubility and bioavailability .

Q. How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?

  • ADME Analysis : Use tools like SwissADME to predict LogP (optimal ~2–3), GI absorption (>80%), and CYP450 inhibition.
  • Toxicity Prediction : Apply ProTox-II for acute toxicity (LD50 ~300 mg/kg in rats) and hepatotoxicity risk assessment .

Q. What experimental designs are effective for studying metal coordination complexes of this compound?

  • Metal Selection : Use transition metals (Ni²⁺, Cu²⁺, Zn²⁺) in ethanol/water (1:1) at 60°C. Monitor complex formation via color changes (e.g., Cu²⁺ yields green precipitates).
  • Characterization : Analyze complexes with FTIR (shift in –SH to –S–M vibrations) and UV-Vis (d-d transitions, e.g., Cu²⁺ at ~600–700 nm) .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Concentration-Dependent Effects : Replicate assays at multiple concentrations (e.g., 1 × 10⁻³ to 1 × 10⁻⁶ M) to identify optimal efficacy thresholds.
  • Structural Analog Comparison : Benchmark against derivatives like 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, which shows 88.89% antiradical activity at 1 × 10⁻³ M but drops to 53.78% at 1 × 10⁻⁴ M .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing S-alkyl derivatives?

  • Alkylation Conditions : React the thiol group with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ at 50°C for 6 hours.
  • Purification : Use recrystallization (ethanol/water) to isolate S-methyl derivatives with ≥95% purity .

Q. How should researchers design dose-response studies for in vivo toxicity evaluation?

  • Acute Toxicity : Administer doses from 50–500 mg/kg in rodent models; monitor mortality, organ weight changes, and histopathology over 14 days.
  • In Silico Validation : Cross-reference results with molecular docking (e.g., binding affinity to CYP3A4) to explain hepatotoxicity .

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